3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that the compound has significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method employs palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates .
Chemical Reactions Analysis
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anti-tumor and antibacterial agent . In medicine, it is being explored for its potential therapeutic effects against various diseases, including cancer and viral infections . In the industry, it is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide and 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide. These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring.
Properties
IUPAC Name |
3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSJWPXAWWIWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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